molecular formula C75H52O48 B144464 Woodfordin C CAS No. 126347-63-5

Woodfordin C

Cat. No.: B144464
CAS No.: 126347-63-5
M. Wt: 1721.2 g/mol
InChI Key: WDXFHUYTXOHJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Woodfordin C is a natural product found in Cuphea hyssopifolia with data available.

Scientific Research Applications

Antitumor Activity

Woodfordin C exhibits significant antitumor properties, primarily attributed to its ability to inhibit DNA topoisomerase II (topo-II). Research indicates that this compound has a stronger inhibitory effect on topo-II compared to established chemotherapeutic agents like Adriamycin (ADR) and Etoposide (ETP) .

Case Study: In Vitro and In Vivo Analysis

  • In Vitro Studies : this compound demonstrated potent inhibition of intracellular DNA synthesis while showing weaker growth inhibition against various human tumor cell lines compared to ADR and ETP. Notably, it exhibited remarkable activity against PC-1 cells and moderate activity against MKN45 and KB cells .
  • In Vivo Studies : In animal models, this compound displayed significant growth inhibitory activity against subcutaneously inoculated tumors, suggesting its potential as a therapeutic agent in cancer treatment .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory effects of this compound. An ethanol extract of Woodfordia fruticosa flowers was shown to enhance non-specific immune responses in mice. This extract significantly increased the release of myeloperoxidase and nitric oxide from macrophages, indicating its stimulatory activity on immune cells .

Case Study: Macrophage Activation

  • Experimental Design : The study utilized murine peritoneal macrophages to evaluate phagocytosis and other immune responses.
  • Results : The extract led to a 60% increase in bone marrow cell proliferation and provided protection against cyclophosphamide-induced myelosuppression, showcasing its potential role in enhancing immune function .

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which contribute to its therapeutic potential. Studies have demonstrated that extracts from Woodfordia fruticosa possess high phenolic content and exhibit significant radical scavenging activity .

Case Study: Oxidative Stress Mitigation

  • Methodology : The antioxidant effects were evaluated using DPPH radical scavenging assays.
  • Findings : The extracts showed substantial antioxidant activity, which may help mitigate oxidative stress-related diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been investigated through various experimental models. The methanol extract of Woodfordia fruticosa flowers significantly reduced paw edema in rats, indicating its potential use in treating inflammatory conditions .

Case Study: In Vivo Anti-inflammatory Effects

  • Experimental Setup : Different models of paw edema were employed to assess the anti-inflammatory effects.
  • Outcomes : The results indicated a significant decrease in paw volume across various models, supporting traditional uses for inflammation treatment .

Pharmacological Potential

As a flavonoid glycoside, this compound exhibits various pharmacological properties that warrant further exploration. Its mechanisms include modulation of cellular pathways involved in apoptosis and oxidative stress responses.

Pharmacological Mechanisms

  • This compound's mechanism involves inducing mitochondrial dysfunction leading to apoptosis in cancer cells .
  • It also interacts with key proteins involved in oxidative stress pathways, suggesting multifaceted roles in disease modulation.

Properties

CAS No.

126347-63-5

Molecular Formula

C75H52O48

Molecular Weight

1721.2 g/mol

IUPAC Name

[11-formyl-4,5,6,14,20,21,22,25,26,30,31,32,46,47,48,51,52-heptadecahydroxy-9,17,35,43,55,61-hexaoxo-38,58-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-12-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2

InChI Key

WDXFHUYTXOHJHZ-UHFFFAOYSA-N

SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Canonical SMILES

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Synonyms

woodfordin C
woodfruticosin

Origin of Product

United States

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